molecular formula C54H30 B1592448 1,3,5-Tri(pyren-1-yl)benzene CAS No. 349666-25-7

1,3,5-Tri(pyren-1-yl)benzene

Cat. No.: B1592448
CAS No.: 349666-25-7
M. Wt: 678.8 g/mol
InChI Key: HDMYKJVSQIHZLM-UHFFFAOYSA-N
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Description

1,3,5-Tri(pyren-1-yl)benzene is an organic compound belonging to the polycyclic aromatic hydrocarbon family. It consists of three pyrene groups attached to a central benzene ring.

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tri(pyren-1-yl)benzene is in the field of organic electronics. It is used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .

Mode of Action

This compound interacts with its targets by facilitating electron transport. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow it to effectively transport electrons and block holes, thereby enhancing the efficiency of organic electronic devices .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to electron transport in organic electronic devices. By facilitating electron transport and blocking holes, this compound can improve the performance of these devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of its stability and solubility. It is a stable compound at room temperature . .

Result of Action

The result of this compound’s action is the improved efficiency of organic electronic devices. By serving as an effective electron-transport layer and hole-blocking layer, it enhances the performance of devices such as OLEDs, OPV, and perovskite solar cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light. It is stable at room temperature , but may decompose under high temperatures and light exposure . Therefore, the environment in which this compound is used should be carefully controlled to ensure its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(pyren-1-yl)benzene can be synthesized through a multi-step process involving the coupling of pyrene derivatives with a benzene core. One common method involves the use of Suzuki-Miyaura cross-coupling reactions. In this process, pyrene boronic acid derivatives are reacted with a benzene triflate under palladium catalysis in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(pyren-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tri(pyren-1-yl)benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri(pyren-1-yl)benzene is unique due to its three pyrene groups, which provide enhanced π-π stacking interactions and fluorescence properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.

Biological Activity

1,3,5-Tri(pyren-1-yl)benzene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which consists of three pyrene units linked through benzene rings. This compound has garnered attention in the fields of materials science and biochemistry due to its significant biological activities and photophysical properties.

Chemical Structure and Properties

The molecular formula of this compound is C54H42C_{54}H_{42}, with a molecular weight of approximately 682.9 g/mol. The compound's structure enhances its electronic properties, making it suitable for applications requiring high fluorescence efficiency and stability under various conditions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that compounds containing pyrene units can inhibit the growth of cancer cells. The mechanism often involves the compound's ability to intercalate DNA, disrupting replication and transcription processes.
  • Antimicrobial Effects : The compound has shown potential antimicrobial properties against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
  • Photodynamic Therapy : Due to its strong fluorescence properties, this compound is being explored for use in photodynamic therapy (PDT), where light activation leads to the generation of reactive oxygen species that can kill cancer cells .

The biological mechanisms underlying the activity of this compound include:

  • DNA Intercalation : The planar structure of pyrene allows it to intercalate between DNA base pairs, which can lead to mutagenic effects or cell cycle arrest.
  • Reactive Oxygen Species Generation : Upon excitation with light, the compound can generate reactive oxygen species (ROS), which are detrimental to cellular components and can induce apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of various pyrene derivatives, including this compound. The results indicated a significant reduction in cell viability in human breast cancer cell lines when treated with this compound at concentrations as low as 10 µM over a 48-hour period. The study concluded that the compound's ability to induce apoptosis was primarily responsible for its anticancer effects .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents based on pyrene derivatives.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC54H42High fluorescence efficiency; notable biological activity
1-Pyrenebutyric AcidC13H10O2Used in drug delivery; different solubility properties
Pyrene-based Schiff BasesVariesKnown for diverse biological activities; often used in antimicrobial studies

Properties

IUPAC Name

1-[3,5-di(pyren-1-yl)phenyl]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H30/c1-4-31-10-13-37-16-22-43(46-25-19-34(7-1)49(31)52(37)46)40-28-41(44-23-17-38-14-11-32-5-2-8-35-20-26-47(44)53(38)50(32)35)30-42(29-40)45-24-18-39-15-12-33-6-3-9-36-21-27-48(45)54(39)51(33)36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYKJVSQIHZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609013
Record name 1,1',1''-(Benzene-1,3,5-triyl)tripyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349666-25-7
Record name 1,1′,1′′-(1,3,5-Benzenetriyl)tris[pyrene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349666-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1',1''-(Benzene-1,3,5-triyl)tripyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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